REACTION_CXSMILES
|
C([C:5]1[N:6]([C:20](=[O:28])[C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=2)[C:7]2[C:12]([C:13]=1[CH2:14][C:15]([O-:17])=[O:16])=[CH:11][CH:10]=[C:9]([O:18][CH3:19])[CH:8]=2)(C)(C)C>C1C=CC=CC=1>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([C:20]([N:6]2[C:7]3[C:12](=[CH:11][CH:10]=[C:9]([O:18][CH3:19])[CH:8]=3)[C:13]([CH2:14][C:15]([OH:17])=[O:16])=[CH:5]2)=[O:28])=[CH:22][CH:23]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1N(C2=CC(=CC=C2C1CC(=O)[O-])OC)C(C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in an oil bath at 210° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.0 g
|
Type
|
FILTRATION
|
Details
|
ether, filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with sodium bicarbonate solution
|
Type
|
FILTRATION
|
Details
|
The aqueous solution is filtered by suction
|
Type
|
CUSTOM
|
Details
|
to remove ether
|
Type
|
CUSTOM
|
Details
|
The crude product is then recrystallized from aqueous ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)N2C=C(C3=CC=C(C=C23)OC)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |